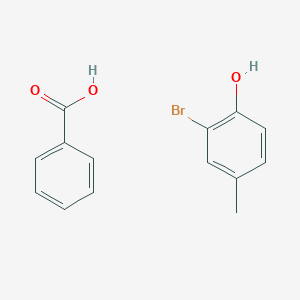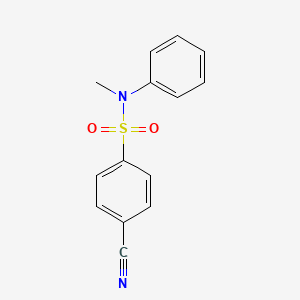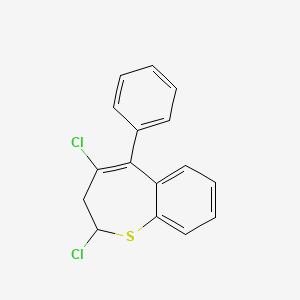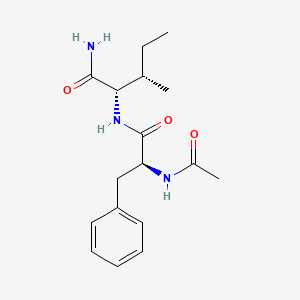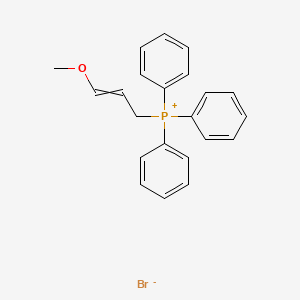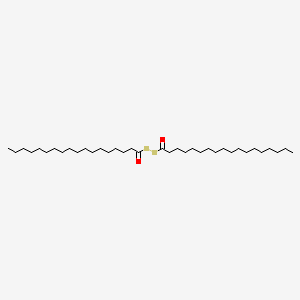
Se-octadecanoylselanyl octadecaneselenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Se-octadecanoylselanyl octadecaneselenoate is an organoselenium compound with the molecular formula C36H70O2Se2.
Métodos De Preparación
The synthesis of Se-octadecanoylselanyl octadecaneselenoate typically involves the reaction of octadecanoyl chloride with sodium selenide in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium species. The product is then purified using column chromatography .
Industrial production methods for organoselenium compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Se-octadecanoylselanyl octadecaneselenoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and various alkyl halides for substitution reactions .
Aplicaciones Científicas De Investigación
Se-octadecanoylselanyl octadecaneselenoate has several scientific research applications due to its unique chemical properties. In chemistry, it is used as a reagent for the synthesis of other organoselenium compounds.
In industry, this compound is used in the production of selenium-containing materials, which have applications in electronics, photovoltaics, and catalysis .
Mecanismo De Acción
The mechanism of action of Se-octadecanoylselanyl octadecaneselenoate involves its ability to modulate redox reactions and interact with various molecular targets. The compound can form selenotrisulfide (S-Se-S) or selenenylsulfide (S-Se) adducts with cysteine residues in proteins, leading to the modulation of protein function and signaling pathways .
In cancer cells, this compound can induce apoptosis by activating caspases and disrupting mitochondrial function. This leads to the generation of reactive oxygen species (ROS) and the activation of downstream signaling pathways involved in cell death .
Comparación Con Compuestos Similares
Se-octadecanoylselanyl octadecaneselenoate is similar to other organoselenium compounds such as selenocysteine, selenomethionine, and selenium dioxide (SeO2). it is unique in its structure and specific applications .
Selenocysteine: An amino acid that is incorporated into selenoproteins and has antioxidant properties.
Selenomethionine: Another amino acid that serves as a dietary source of selenium and has potential anticancer properties.
Selenium dioxide (SeO2): A commonly used oxidizing agent in organic synthesis.
This compound stands out due to its specific applications in the synthesis of other organoselenium compounds and its potential use as an anticancer agent .
Propiedades
Número CAS |
65212-12-6 |
|---|---|
Fórmula molecular |
C36H70O2Se2 |
Peso molecular |
692.9 g/mol |
Nombre IUPAC |
Se-octadecanoylselanyl octadecaneselenoate |
InChI |
InChI=1S/C36H70O2Se2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-40-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
Clave InChI |
UJIHUDRYMUCVSC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)[Se][Se]C(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)

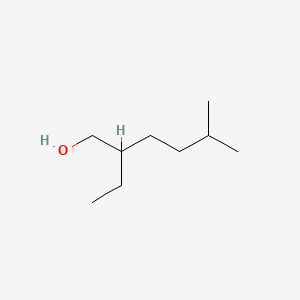
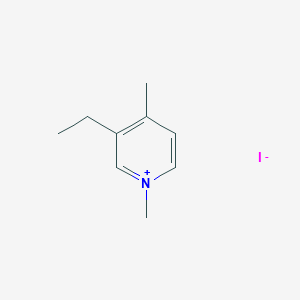
![N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine](/img/structure/B14486832.png)
![4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B14486833.png)

![2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile](/img/structure/B14486856.png)
